molecular formula C12H20O2 B3013139 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid CAS No. 2551117-11-2

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid

Cat. No. B3013139
CAS RN: 2551117-11-2
M. Wt: 196.29
InChI Key: FQXLLTSPSVGNAQ-UHFFFAOYSA-N
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Description

Cyclopropane carboxylic acids are a class of compounds characterized by a three-membered cyclopropane ring attached to a carboxylic acid group. These compounds have been studied for various applications, including their role as inhibitors, derivatizing agents, and intermediates in organic synthesis. The specific compound "2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid" has not been directly mentioned in the provided papers, but the papers do discuss related cyclopropane carboxylic acids and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of cyclopropane carboxylic acids can involve various strategies, including iodocarbocyclization, azidation, saponification, and reduction, as demonstrated in the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid . Additionally, different synthetic routes for 2,2-dimethylcyclopropane carboxylic acid have been summarized, including the use of chiral metal catalysts for direct synthesis of chiral products . These methods could potentially be adapted for the synthesis of "2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid."

Molecular Structure Analysis

The molecular structure of cyclopropane carboxylic acids is characterized by the presence of a cyclopropane ring, which can influence the physical and chemical properties of the compound. The structure of cyclopropane-1,1,2-tricarboxylic acid has been characterized using NMR, mass spectrometry, and thermal analyses, providing insights into the stability and decomposition patterns of such compounds .

Chemical Reactions Analysis

Cyclopropane carboxylic acids can participate in various chemical reactions. For example, donor-acceptor cyclopropanes can undergo ring-opening reactions or cycloisomerization in the presence of acid, leading to the formation of different products depending on the acid used . Additionally, cyclopropane carboxylic acids can act as inhibitors, as seen with cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxylic acids can be influenced by their molecular structure. For instance, the thermal analysis of cyclopropane-1,1,2-tricarboxylic acid shows that it decomposes in three steps, with the loss of carboxylic acid groups during one of the steps . The enantiomeric purities of secondary alcohols can be analyzed by derivatization to the esters of 2,2-disubstituted cyclopropanecarboxylic acids, indicating the utility of these compounds in analytical chemistry .

Scientific Research Applications

Synthesis and Biological Evaluation

Cyclopropane carboxylic acid derivatives, including 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, have been the subject of various synthesis and characterization studies due to their biological activity. The synthesis of these compounds often involves complex chemical processes, and their structural properties are analyzed using techniques like NMR spectroscopy. For instance, Tian Li (2009) focused on synthesizing glycosyl esters of cyclopropane carboxylic acid due to their biological significance, achieving yields ranging from 40.5% to 59.7% (Tian Li, 2009).

Cyclopropane Moiety in Natural Products

The cyclopropane moiety, a key structural component in compounds like 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, is widely present in natural products and exhibits diverse biological activities. Natural compounds containing the cyclopropane structure, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, show antifungal, antimicrobial, antiviral, and antitumor activities. Comprehensive research efforts have been directed towards their isolation, characterization, total synthesis, and understanding of their biological activities (Coleman & Hudson, 2016).

Applications in Organic Chemistry

In organic chemistry, cyclopropane carboxylic acid derivatives are used to create various novel compounds. Yuequan Zhu et al. (2016) developed a synthetic strategy to construct alkyl 5-arylfuran-2-carboxylates starting from donor-acceptor cyclopropanes. These compounds are produced via ring-opening reactions or cycloisomerization, demonstrating the versatility of cyclopropane carboxylic acids in organic synthesis (Zhu, Xu, & Gong, 2016).

Impact on Ethylene Production in Plants

Cyclopropane carboxylic acid derivatives also play a role in plant biology. For example, compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been studied for their inhibitory effects on ethylene production in tomato fruit, showcasing the potential application of these compounds in agricultural science (Dourtoglou & Koussissi, 2000).

Scientific Research Applications of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic Acid

Synthesis and Characterization

  • Cyclopropane carboxylic acids, including derivatives similar to 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, are used as leading compounds due to their biological activity. New compounds in this category have been synthesized and characterized, demonstrating a diverse range of potential applications (Li, 2009).

Biological Activities

  • Compounds containing a cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. These findings suggest similar potentials for 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid (Coleman & Hudson, 2016).

Synthetic Strategies and Reactions

  • Cyclopropane derivatives have been synthesized using strategies that involve ring-opening reactions and cycloisomerization, which could be relevant for producing derivatives of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid (Zhu, Xu, & Gong, 2016).

Applications in Dynamic Covalent Chemistry

  • Cyclopropane derivatives have been shown to participate in reversible [2 + 1] cycloaddition reactions, which are valuable for dynamic covalent chemistry applications. This versatility may extend to 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid derivatives (Moerdyk & Bielawski, 2012).

Inhibition Studies

  • Structural analogs of 1-aminocyclopropane-1-carboxylic acid, which share similarities with 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, have been studied for their inhibitory effects on certain biological processes, indicating potential pharmacological applications (Dourtoglou & Koussissi, 2000).

properties

IUPAC Name

2-(2-pentylcyclopropyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-8-6-9(8)10-7-11(10)12(13)14/h8-11H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXLLTSPSVGNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC1C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid

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